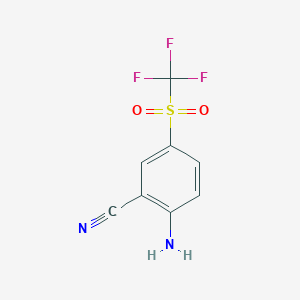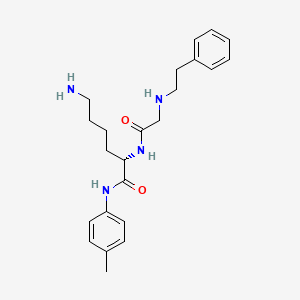
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a phenylethyl group, a glycyl group, and a methylphenyl group attached to an L-lysinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 2-phenylethylamine under controlled conditions to form the glycyl intermediate.
Coupling with L-lysine: The glycyl intermediate is then coupled with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Introduction of the Methylphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various types of chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halide derivatives and Lewis acids are often employed in substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and benzyl alcohol.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The phenylethyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The glycyl and lysinamide components may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-alaninamide: Similar structure but with an alanine backbone.
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-valinamide: Similar structure but with a valine backbone.
Uniqueness
N-(2-Phenylethyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and modulate biological pathways sets it apart from other similar compounds.
Propiedades
Número CAS |
918435-95-7 |
|---|---|
Fórmula molecular |
C23H32N4O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(2-phenylethylamino)acetyl]amino]hexanamide |
InChI |
InChI=1S/C23H32N4O2/c1-18-10-12-20(13-11-18)26-23(29)21(9-5-6-15-24)27-22(28)17-25-16-14-19-7-3-2-4-8-19/h2-4,7-8,10-13,21,25H,5-6,9,14-17,24H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
Clave InChI |
DAAMVTVIVARXAM-NRFANRHFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)
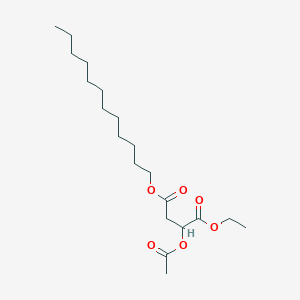
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
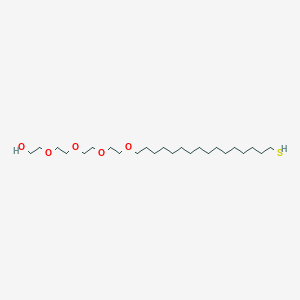
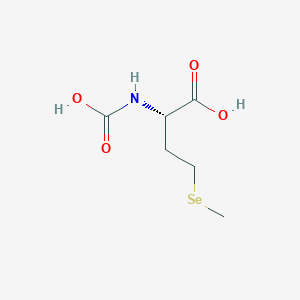
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
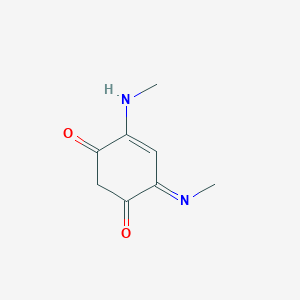
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
